Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfamoyl group substituted with a 4-methoxyphenyl moiety and a phenyl group at the 4-position of the thiophene ring. Its molecular formula is C₁₉H₁₇NO₅S₂, with a molecular weight of 403.47 g/mol .
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIQIFCGPICDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of sulfamoyl-containing compounds with biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring and aromatic groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Derivatives with Sulfamoyl Groups
The following table compares the target compound with analogs sharing the thiophene-2-carboxylate core but differing in sulfamoyl substituents:
Key Observations :
Thiophene Derivatives with Alternative Substituents
Methyl 3-Amino-4-[(4-Chlorophenyl)Sulfonyl]-5-(Methylthio)Thiophene-2-Carboxylate
- Molecular Formula : C₁₄H₁₃ClN₂O₄S₃
- Molecular Weight : 428.95 g/mol .
- Structural Differences : Replaces the sulfamoyl group with a sulfonyl moiety and introduces a 4-chlorophenyl group. The chlorine atom is electron-withdrawing, which may enhance electrophilicity compared to the methoxy group’s electron-donating effect in the target compound.
Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]-Thiophene-2-Carboxylate
Esters with Modified Sulfamoyl Groups
Methyl 3-(N-(2-Ethoxy-2-Oxoethyl)Sulfamoyl)-4-Phenylthiophene-2-Carboxylate
- Molecular Formula: Not explicitly stated (estimated C₁₈H₁₉NO₆S₂).
- Key Feature : The sulfamoyl group is substituted with an ethoxy-oxoethyl moiety, introducing an ester functional group. This modification may enhance hydrolytic instability compared to the target compound’s aryl-substituted sulfamoyl group .
Comparison with Oxadiazole-Based Sulfonamides
Compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups) exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase . While structurally distinct from the thiophene-based target compound, these analogs highlight the importance of the sulfamoyl group in enzyme inhibition.
Research Implications and Limitations
- Structural Insights : Substituent position and electronic effects (e.g., methoxy vs. chloro groups) significantly influence physicochemical properties and bioactivity.
- Data Gaps: No direct biological data for the target compound were found in the provided evidence; comparisons are primarily structural.
- Synthesis and Characterization : Programs like SHELX are widely used for crystallographic analysis of such compounds, ensuring accurate structural determination.
Biological Activity
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound characterized by its thiophene structure and various functional groups, including a sulfamoyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 403.5 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N O5S2 |
| Molecular Weight | 403.5 g/mol |
| Structure Features | Thiophene ring, sulfamoyl group |
Antimicrobial Properties
Compounds with similar structures to this compound have been evaluated for their antimicrobial properties. Sulfonamide derivatives, in particular, are known for their ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, warranting further investigation into its pharmacological potential.
Anti-inflammatory Effects
Research indicates that compounds with thiophene rings often possess anti-inflammatory properties. The sulfamoyl group may enhance this activity by modulating inflammatory pathways. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound could have similar effects.
Anticancer Potential
The anticancer activity of thiophene derivatives has been documented in several studies. For instance, compounds that target specific signaling pathways involved in tumor growth have shown promise in vitro and in vivo. The unique structure of this compound may allow it to interact with key biological targets involved in cancer progression .
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of sulfonamide derivatives found that modifications to the sulfamoyl group significantly enhanced activity against gram-positive and gram-negative bacteria. This compound's structure suggests it may similarly enhance antibacterial efficacy through optimized interactions with bacterial enzymes involved in folic acid synthesis.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that related thiophene compounds inhibited the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This suggests that this compound could be effective in reducing inflammation through similar mechanisms .
- Anticancer Efficacy : Research on thiophene derivatives has shown their ability to induce apoptosis in cancer cells via the modulation of the MAPK signaling pathway. Preliminary data indicate that this compound could be investigated for its potential to inhibit tumor growth in various cancer models .
Q & A
Q. What are the established synthetic routes for Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiophene-2-carboxylate precursors and sulfonamide coupling. Key steps include:
- Sulfamoylation : Reacting a thiophene intermediate with 4-methoxyphenylsulfonamide in the presence of coupling agents (e.g., EDCI or DCC) under anhydrous conditions .
- Esterification : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .
- Optimization : Control reaction temperature (0–60°C), solvent choice (e.g., THF for solubility), and stoichiometric ratios. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., sulfamoyl δ ~3.1–3.3 ppm for NH; methoxy δ ~3.8 ppm) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~430–450) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric accuracy (±0.3%) .
Q. What are the critical stability considerations for this compound under various storage and experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfamoyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis at pH >8 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfamoyl and methoxyphenyl groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups to assess electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC50 values with substituent Hammett constants .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to map hydrogen bonding between the sulfamoyl group and active-site residues .
Q. What crystallographic strategies are recommended for resolving contradictions in reported molecular conformations of this compound?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (acetonitrile/ethyl acetate). Use SHELXL for refinement, focusing on torsional angles of the thiophene ring .
- Comparative Analysis : Overlay experimental structures with DFT-optimized geometries (Gaussian 16) to identify steric clashes or nonplanar distortions .
Q. How should researchers approach conflicting bioactivity data across different in vitro and in vivo models for this compound?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences) .
- Pharmacokinetic Profiling : Measure plasma stability (mouse/Rat) and metabolite formation (LC-MS) to explain efficacy gaps between models .
Q. What experimental frameworks are suitable for investigating off-target interactions of this compound in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound probes for pull-down assays combined with LC-MS/MS to identify binding partners .
- Transcriptomic Profiling : RNA-seq of treated cells (10 µM, 24 hr) to map pathway enrichment (e.g., KEGG analysis) .
Q. How can computational chemistry be integrated with experimental data to predict the compound's metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Prediction : Use ADMET Predictor™ or SwissADME to forecast Phase I/II metabolites (e.g., demethylation or glucuronidation) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via UPLC-QTOF .
Key Structural and Synthetic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
